molecular formula C10H12N2O5 B12000771 Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate CAS No. 86022-41-5

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate

Cat. No.: B12000771
CAS No.: 86022-41-5
M. Wt: 240.21 g/mol
InChI Key: QGOBGGUPLZGSOC-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate involves several steps. One common method includes the esterification of threo-beta-hydroxy-4-nitro-3-phenyl-DL-alanine with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate involves its interaction with specific molecular targets. The compound can act as a substrate for certain enzymes, leading to the formation of active metabolites. These metabolites may interact with various biological pathways, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

    Threo-beta-hydroxy-4-nitro-3-phenyl-DL-alanine: Similar structure but lacks the methyl ester group.

    Methyl threo-beta-hydroxy-4-nitro-3-phenyl-L-alaninate: Similar structure but with a different stereochemistry.

    Methyl threo-beta-hydroxy-4-nitro-3-phenyl-D-alaninate: Similar structure but with a different stereochemistry.

Uniqueness: Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

86022-41-5

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

methyl (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoate

InChI

InChI=1S/C10H12N2O5/c1-17-10(14)8(11)9(13)6-2-4-7(5-3-6)12(15)16/h2-5,8-9,13H,11H2,1H3/t8-,9+/m0/s1

InChI Key

QGOBGGUPLZGSOC-DTWKUNHWSA-N

Isomeric SMILES

COC(=O)[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)N

Canonical SMILES

COC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.